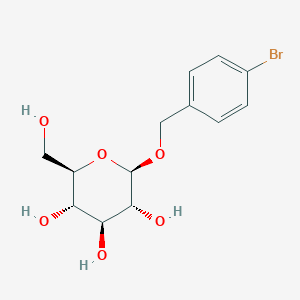

(4-Bromophenyl)methyl-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Bromophenyl)methyl-beta-D-glucopyranoside is a synthetic carbohydrate derivative that features a brominated phenyl group attached to a glucopyranoside moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl-beta-D-glucopyranoside typically involves the glycosylation of a brominated phenylmethanol with a protected glucose derivative. A common method includes the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve throughput.

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The phenyl ring and the glucopyranoside moiety can be subjected to oxidation and reduction reactions, respectively, to modify the compound’s properties.

Glycosidic Bond Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the parent alcohol and glucose.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted phenyl derivatives.

Oxidation Products: Carboxylic acids or quinones.

Reduction Products: Alcohols or deoxygenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-BP-β-D-Glc is characterized by its brominated phenyl group attached to a glucopyranoside moiety. Its molecular formula is C₁₃H₁₇BrO₆, and it is commonly synthesized for use in various biochemical applications. The presence of the bromine atom enhances its reactivity, making it suitable for modifications such as fluorination and methylation, which can further expand its applicability in research and industry .

Biochemical Research

4-BP-β-D-Glc serves as a substrate in enzymatic assays, particularly for glycosidases. Its structural characteristics allow it to be hydrolyzed by β-glucosidase enzymes, making it useful for studying enzyme kinetics and mechanisms. This application is crucial for understanding enzyme specificity and activity in biochemical pathways .

Drug Development

The compound has potential applications in drug formulation due to its ability to modify biological responses. For instance, derivatives of 4-BP-β-D-Glc can be designed to enhance drug solubility or bioavailability. Research indicates that such modifications can lead to improved therapeutic efficacy in treating various diseases, including cancer and metabolic disorders .

Antioxidant Studies

Recent studies have investigated the antioxidant properties of glucopyranosides, including 4-BP-β-D-Glc. These compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. The effectiveness of 4-BP-β-D-Glc as an antioxidant agent could be explored further in neuroprotective therapies .

Case Study 1: Enzyme Kinetics

A study assessing the kinetic properties of β-glucosidases demonstrated that 4-BP-β-D-Glc acts as an effective substrate, providing insights into enzyme efficiency and substrate specificity. The results indicated that variations in the brominated phenyl group significantly influenced the reaction rates compared to non-brominated analogs.

Case Study 2: Antioxidant Activity

In a controlled experiment, researchers evaluated the antioxidant capacity of various glucopyranosides, including 4-BP-β-D-Glc. The findings revealed that this compound exhibited significant free radical scavenging activity, suggesting its potential role in formulating supplements aimed at reducing oxidative stress-related conditions.

Wirkmechanismus

The biological activity of (4-Bromophenyl)methyl-beta-D-glucopyranoside is primarily due to its ability to interact with specific enzymes and receptors. The compound can inhibit glycosidase enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and cell signaling.

Vergleich Mit ähnlichen Verbindungen

Phenyl-beta-D-glucopyranoside: Lacks the bromine substituent, resulting in different reactivity and biological activity.

(4-Fluorophenyl)methyl-beta-D-glucopyranoside: Features a fluorine atom instead of bromine, leading to variations in electronic properties and reactivity.

(4-Chlorophenyl)methyl-beta-D-glucopyranoside:

Uniqueness: The presence of the bromine atom in (4-Bromophenyl)methyl-beta-D-glucopyranoside imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can be exploited in designing specific inhibitors or probes for biochemical studies.

Biologische Aktivität

(4-Bromophenyl)methyl-beta-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C10H11BrO5

- Molecular Weight : 293.1 g/mol

The presence of the bromophenyl group is significant as it may enhance the biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell cycle progression.

Key Findings :

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values :

- MCF-7: 15 µM

- HT-29: 20 µM

Enzyme Inhibition

One proposed mechanism for the biological activity of this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit α-glucosidase, which plays a critical role in carbohydrate metabolism.

Interaction with Cellular Targets

The compound may interact with various cellular targets, leading to altered signaling pathways. This interaction could modulate key processes such as apoptosis and cell proliferation.

Case Studies

-

Study on Antimicrobial Effects :

A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms. -

Cancer Cell Proliferation :

Research published in Cancer Letters reported that treatment with this compound led to significant reductions in tumor growth in xenograft models, reinforcing its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4-bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQSDKWCEKULBE-UJPOAAIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.